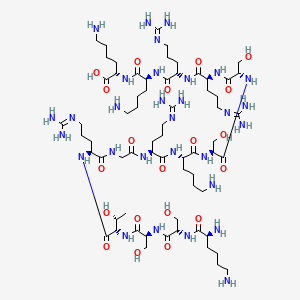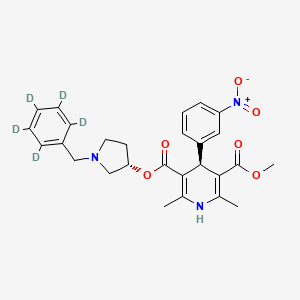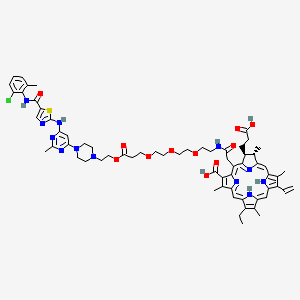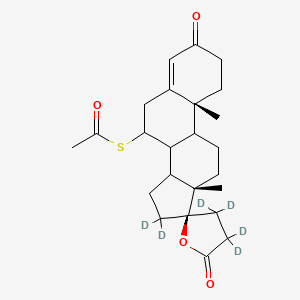
H-Lys-Ser-Ser-Thr-Arg-Gly-Arg-Lys-Ser-Ser-Arg-Arg-Lys-Lys-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Lys-Ser-Ser-Thr-Arg-Gly-Arg-Lys-Ser-Ser-Arg-Arg-Lys-Lys-OH is a peptide consisting of a sequence of amino acids: lysine, serine, threonine, arginine, and glycine. Peptides like this one are often studied for their biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as H-Lys-Ser-Ser-Thr-Arg-Gly-Arg-Lys-Ser-Ser-Arg-Arg-Lys-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, high-performance liquid chromatography (HPLC) is used to purify the final product.
化学反应分析
Types of Reactions
Peptides like H-Lys-Ser-Ser-Thr-Arg-Gly-Arg-Lys-Ser-Ser-Arg-Arg-Lys-Lys-OH can undergo various chemical reactions, including:
Oxidation: This can occur at the methionine or cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
科学研究应用
Chemistry
Peptides like H-Lys-Ser-Ser-Thr-Arg-Gly-Arg-Lys-Ser-Ser-Arg-Arg-Lys-Lys-OH are used as model compounds in studies of peptide synthesis, structure, and function.
Biology
In biological research, such peptides can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine
Therapeutically, peptides are explored for their potential as drugs. They can act as hormones, enzyme inhibitors, or antimicrobial agents.
Industry
In the industrial sector, peptides are used in the development of new materials, such as hydrogels and nanomaterials, due to their biocompatibility and functional versatility.
作用机制
The mechanism of action of peptides like H-Lys-Ser-Ser-Thr-Arg-Gly-Arg-Lys-Ser-Ser-Arg-Arg-Lys-Lys-OH depends on their specific sequence and structure. Generally, they interact with molecular targets such as receptors, enzymes, or other proteins, modulating their activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
相似化合物的比较
Similar Compounds
- H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Lys-Leu-Ser-Ser-Ile-Glu-Ser-Asp-Val-OH
- H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys
Uniqueness
H-Lys-Ser-Ser-Thr-Arg-Gly-Arg-Lys-Ser-Ser-Arg-Arg-Lys-Lys-OH is unique due to its specific sequence, which imparts distinct biological activities and potential therapeutic applications. The presence of multiple arginine and lysine residues may enhance its interaction with negatively charged molecules, such as nucleic acids or cell membranes.
属性
分子式 |
C66H128N30O20 |
|---|---|
分子量 |
1661.9 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C66H128N30O20/c1-35(101)49(96-60(113)47(34-100)95-58(111)44(31-97)92-50(103)36(71)14-2-6-22-67)61(114)90-37(18-10-26-80-63(72)73)51(104)84-30-48(102)85-38(19-11-27-81-64(74)75)52(105)86-40(16-4-8-24-69)56(109)93-46(33-99)59(112)94-45(32-98)57(110)89-42(21-13-29-83-66(78)79)54(107)88-41(20-12-28-82-65(76)77)53(106)87-39(15-3-7-23-68)55(108)91-43(62(115)116)17-5-9-25-70/h35-47,49,97-101H,2-34,67-71H2,1H3,(H,84,104)(H,85,102)(H,86,105)(H,87,106)(H,88,107)(H,89,110)(H,90,114)(H,91,108)(H,92,103)(H,93,109)(H,94,112)(H,95,111)(H,96,113)(H,115,116)(H4,72,73,80)(H4,74,75,81)(H4,76,77,82)(H4,78,79,83)/t35-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,49+/m1/s1 |
InChI 键 |
DQWINPDPHQHDTE-PJUOYJLFSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N)O |
规范 SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCCN)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(Z)-hexadec-9-enyl] formate](/img/structure/B12371398.png)

![[4-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12371406.png)



![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid](/img/structure/B12371427.png)
![3-(2-methyl-6-oxo-1H-pyridin-3-yl)-1-[2-methyl-4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)-2H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12371428.png)



![[(3S,4S,6S,7S,8S)-4-hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl] 3-methylbutanoate](/img/structure/B12371451.png)

